tert-butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate
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Overview
Description
tert-Butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate: is an organic compound with the molecular formula C10H17NO3 It is a carbamate derivative that features a tert-butyl group, a hydroxybutynyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybut-2-yn-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted carbamate derivatives.
Scientific Research Applications
tert-Butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate involves its interaction with biological molecules. The hydroxybutynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with active sites of enzymes, potentially leading to reversible or irreversible inhibition. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition in biological studies or drug development .
Comparison with Similar Compounds
- tert-Butyl N-(4-hydroxybut-2-yn-1-yl)carbamate
- tert-Butyl N-(4-hydroxybut-2-yn-1-yl)-N-ethylcarbamate
Comparison: tert-Butyl N-(4-hydroxybut-2-yn-1-yl)-N-methylcarbamate is unique due to the presence of both a hydroxybutynyl group and a methylcarbamate moietyCompared to similar compounds, it may offer distinct advantages in terms of reactivity and specificity in biological systems .
Properties
CAS No. |
928144-84-7 |
---|---|
Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.2 |
Purity |
95 |
Origin of Product |
United States |
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